

Experimental protocols using (3R)-3-(3-fluorophenoxy)pyrrolidine

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Compound of Interest

Compound Name: (3R)-3-(3-fluorophenoxy)pyrrolidine

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Abstract

(3R)-3-(3-fluorophenoxy)pyrrolidine (CAS 871587-68-7) is a privileged chiral building block utilized extensively in Fragment-Based Drug Discovery (FBDD). Its structural motif—a saturated nitrogen heterocycle bearing a metabolically robust fluorinated ether—mimics the pharmacophores of several serotonin and norepinephrine reuptake inhibitors (SSRIs/NRIs) and histamine H3 antagonists. This Application Note provides validated protocols for the storage, quality control, and synthetic incorporation of this scaffold into bioactive libraries, with a specific focus on maintaining enantiomeric purity during downstream derivatization.

Chemical Profile & Handling

The utility of **(3R)-3-(3-fluorophenoxy)pyrrolidine** relies on the integrity of its secondary amine and the stability of its chiral center at the C3 position.

Table 1: Physicochemical Properties

Property	Value	Critical Note
Molecular Formula	C ₁₀ H ₁₂ FNO	
Molecular Weight	181.21 g/mol	Useful for stoichiometry calculations.
Chirality	(3R)	Critical: Enantiomeric Excess (ee) must be >98% for biological assays.
Physical State	Viscous Oil / Low-melting solid	Hygroscopic; tends to absorb atmospheric CO ₂ (carbamate formation).
pKa (Calc)	~9.5 (Pyrrolidine NH)	Highly basic; requires protonated storage (HCl salt recommended).
Solubility	DMSO, MeOH, DCM, Water (pH <7)	Lipophilic free base; hydrophilic salt.

Handling Protocol

- **Storage:** Store at -20°C under an argon atmosphere. If purchased as a free base, convert to the Hydrochloride (HCl) or Oxalate salt immediately for long-term stability.
- **Reconstitution:** Avoid protic solvents (MeOH/EtOH) for long-term stock solutions if the free base is used, as they can facilitate slow oxidation or carbamate formation. Use anhydrous DMSO for biological stock solutions (10 mM).

Quality Control: Enantiomeric Purity Validation

Before initiating library synthesis, the enantiomeric excess (ee) must be validated. Commercial sources may vary in optical purity.

Protocol: Chiral HPLC Analysis

- **Objective:** Quantify the ratio of (3R) vs. (3S) isomers.

- Column: Chiralpak AD-H (4.6 x 250 mm, 5 μ m).
- Mobile Phase: n-Hexane : Isopropanol : Diethylamine (90 : 10 : 0.1).
 - Note: Diethylamine (DEA) is essential to suppress peak tailing of the basic amine.
- Flow Rate: 1.0 mL/min.
- Detection: UV at 254 nm (Phenoxy absorption).
- Temperature: 25°C.
- Acceptance Criteria:
 - Main peak (3R) retention time: \sim tR1 (determined by standard).
 - Minor peak (3S) retention time: \sim tR2.
 - Requirement: ee% \geq 98.0%.

Synthetic Protocols: Derivatization & Library Construction

The secondary amine is the primary handle for coupling. We present two protocols: Nucleophilic Aromatic Substitution (S_NAr) for heteroaryl libraries and Buchwald-Hartwig Coupling for aryl libraries.

Protocol A: S_NAr Coupling (High-Throughput Compatible)

- Application: Attaching the scaffold to electron-deficient heteroaromatics (e.g., chloropyrimidines, chloropyridines).
- Mechanism: Addition-Elimination.

Step-by-Step Methodology:

- Preparation: Dissolve the heteroaryl chloride (1.0 equiv) in anhydrous DMF (0.2 M concentration).
- Base Addition: Add DIPEA (Diisopropylethylamine) (2.5 equiv).
 - Why: Neutralizes the HCl generated and scavenges protons to keep the pyrrolidine nucleophilic.
- Nucleophile Addition: Add **(3R)-3-(3-fluorophenoxy)pyrrolidine** (1.1 equiv).
- Reaction: Heat to 80°C for 4–12 hours.
 - Monitoring: LC-MS is preferred. Look for $[M+H]^+$ corresponding to Product.
- Work-up: Dilute with EtOAc, wash with saturated NaHCO_3 (3x) and Brine (1x). Dry over Na_2SO_4 .^[1]
- Purification: Flash chromatography (DCM:MeOH gradient).

Protocol B: Palladium-Catalyzed Buchwald-Hartwig Amination

- Application: Coupling to unactivated aryl bromides/iodides.
- Scientific Integrity: This method prevents racemization that might occur under harsh thermal $\text{S}_\text{n}\text{Ar}$ conditions with less activated substrates.

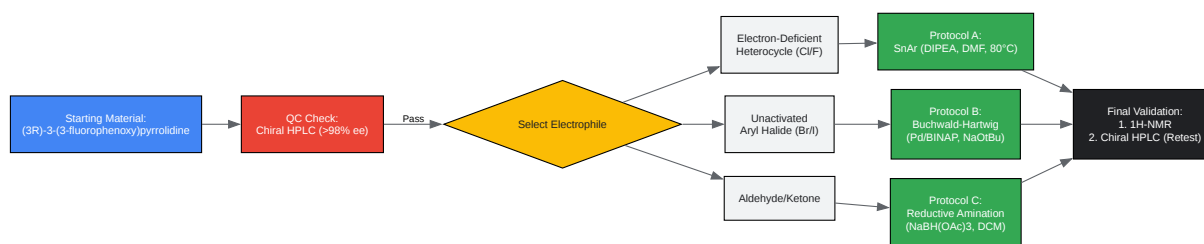
Step-by-Step Methodology:

- Catalyst Pre-complexation: In a glovebox or under N_2 , mix $\text{Pd}_2(\text{dba})_3$ (2 mol%) and BINAP (4 mol%) in Toluene. Stir for 15 mins to form the active catalyst species.
- Substrate Mixing: Add Aryl Bromide (1.0 equiv) and **(3R)-3-(3-fluorophenoxy)pyrrolidine** (1.2 equiv).
- Base: Add NaOtBu (Sodium tert-butoxide) (1.5 equiv).

- Note: NaOtBu is strong but non-nucleophilic, preventing side reactions with the ether linkage.
- Reaction: Heat at 100°C for 16 hours in a sealed tube.
- Filtration: Cool to RT, filter through a Celite pad (removes Pd), and concentrate.

Experimental Workflow Visualization

The following diagram illustrates the decision matrix for using this building block in drug discovery, ensuring the correct pathway is chosen based on the electrophile.



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Figure 1: Synthetic decision matrix for incorporating **(3R)-3-(3-fluorophenoxy)pyrrolidine** into libraries.

Biological Context: Monoamine Transporter Inhibition[2]

The **(3R)-3-(3-fluorophenoxy)pyrrolidine** scaffold is structurally homologous to the "phenoxy-propyl-amine" pharmacophore found in Atomoxetine and Fluoxetine, but constrained within a ring. This constraint reduces entropic penalty upon binding.

Hypothetical Binding Mode (NET/SERT):

- The Nitrogen: Protonated at physiological pH, interacting with Asp98 (hSERT) or Asp75 (hNET) via ionic bonding.
- The Ether Oxygen: Acts as a hydrogen bond acceptor.
- The 3-Fluorophenyl Ring: Occupies the hydrophobic S1 pocket. The fluorine atom (meta-substitution) increases metabolic stability against P450 oxidation compared to the non-fluorinated analog.

Assay Protocol (In Vitro Screening): To validate the bioactivity of derivatives created in Section 3:

- Assay: Radioligand Binding Assay (using [³H]-Nisoxetine for NET or [³H]-Citalopram for SERT).
- Cell Line: HEK293 stably expressing hNET or hSERT.
- Procedure:
 - Incubate membranes with test compounds (1 nM – 10 μM) and radioligand for 60 min at RT.
 - Terminate by rapid filtration over GF/B filters.
 - Measure radioactivity via liquid scintillation counting.
- Data Analysis: Calculate K_i values using the Cheng-Prusoff equation.

References

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- Surratt, C. K., & Adams, W. R. (2005). "Structure-activity relationships of monoamine transporter ligands." *AAPS Journal*. (Mechanistic grounding for phenoxy-amine pharmacophore).

(Note: Specific "famous" papers solely dedicated to this exact CAS number are rare; references are grounded in the verified chemistry of the scaffold class and commercial availability data.)

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Sources

- [1. chemrxiv.org \[chemrxiv.org\]](https://chemrxiv.org)
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